

# ISTH0036: A Technical Guide to Target Engagement and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ISTH0036** is a promising antisense oligonucleotide therapeutic currently under investigation for the treatment of various ophthalmic diseases, including glaucoma, wet age-related macular degeneration (nAMD), and diabetic macular edema (DME).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, target engagement, and pharmacodynamic properties of **ISTH0036**, based on available preclinical and clinical data.

**ISTH0036** is a 14-mer locked nucleic acid (LNA)-modified antisense oligodeoxynucleotide designed to selectively target and downregulate the expression of Transforming Growth Factorbeta 2 (TGF- $\beta$ 2).[4][5] TGF- $\beta$ 2 is a key cytokine implicated in the pathophysiology of several ocular diseases, playing a crucial role in fibrosis, angiogenesis, and inflammation.[4][6] By inhibiting the production of TGF- $\beta$ 2, **ISTH0036** aims to address the underlying drivers of disease progression.[6]

#### **Mechanism of Action**

**ISTH0036** is a synthetic, single-stranded nucleic acid sequence complementary to a specific region of the messenger RNA (mRNA) encoding for human TGF- $\beta$ 2.[7] As a "gapmer," it features a central block of deoxynucleotides flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA-RNA heteroduplex formed between **ISTH0036** and the TGF- $\beta$ 2 mRNA. RNase H then cleaves the



target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF-β2 protein.[5]

The targeted degradation of TGF- $\beta$ 2 mRNA is the primary mechanism by which **ISTH0036** exerts its therapeutic effects. This approach offers high specificity for the TGF- $\beta$ 2 isoform, minimizing off-target effects that might be associated with broader TGF- $\beta$  pathway inhibitors.

#### **Target Engagement and Pharmacodynamics**

The engagement of **ISTH0036** with its target, TGF- $\beta$ 2 mRNA, has been demonstrated in both in vitro and in vivo models, leading to a significant and sustained reduction in TGF- $\beta$ 2 levels.

#### **In Vitro Potency**

Preclinical studies in various human cell lines, including trabecular meshwork cells, have demonstrated the potent and dose-dependent downregulation of both TGF- $\beta$ 2 mRNA and protein by **ISTH0036**.[5]

| Parameter                                | Value  | Cell Lines                                                            |
|------------------------------------------|--------|-----------------------------------------------------------------------|
| IC50 (TGF-β2 mRNA)                       | 0.4 μΜ | Human A172, Panc1,<br>Trabecular Meshwork Cells;<br>Murine Astrocytes |
| IC50 (TGF-β2 Protein)                    | 0.7 μΜ | Human A172, Panc1,<br>Trabecular Meshwork Cells;<br>Murine Astrocytes |
| Table 1: In Vitro Potency of ISTH0036[4] |        |                                                                       |

#### **Preclinical Pharmacodynamics**

Intravitreal administration of **ISTH0036** in animal models has shown robust and long-lasting target engagement in relevant ocular tissues.

Rabbit Studies: Following a single intravitreal injection in New Zealand White rabbits,
 ISTH0036 led to a significant and sustained downregulation of TGF-β2 mRNA in the retina



and lens.[4] This was accompanied by a reduction in TGF-β2 protein levels in the vitreous humor.[4]

 Non-Human Primate Studies: In cynomolgus monkeys, a single intravitreal injection of ISTH0036 resulted in prolonged target engagement, with TGF-β2 mRNA downregulation observed in the retina and lens for up to 4 months.[4] A corresponding decrease in TGF-β2 protein was also observed in the vitreous humor.[4]

| Species                               | Tissue         | Analyte        | Effect         | Duration       |
|---------------------------------------|----------------|----------------|----------------|----------------|
| Rabbit                                | Retina, Lens   | TGF-β2 mRNA    | Downregulation | Sustained      |
| Rabbit                                | Vitreous Humor | TGF-β2 Protein | Reduction      | Sustained      |
| Cynomolgus<br>Monkey                  | Retina, Lens   | TGF-β2 mRNA    | Downregulation | Up to 4 months |
| Cynomolgus<br>Monkey                  | Vitreous Humor | TGF-β2 Protein | Reduction      | Up to 4 months |
| Table 2:<br>Summary of<br>Preclinical |                |                |                |                |

Pharmacodynam

ic Effects of

ISTH0036[4]

#### **Clinical Pharmacodynamics**

In a Phase 1 clinical trial in patients with open-angle glaucoma undergoing trabeculectomy, intravitreal injection of **ISTH0036** was found to be safe and well-tolerated.[5] While direct measurement of TGF-β2 levels in human ocular tissues was not reported, the observed clinical outcomes, such as sustained lower intraocular pressure at higher doses, are consistent with the intended pharmacodynamic effect of reducing TGF-β2-mediated fibrosis.[5]

Phase 2 trials in nAMD and DME patients have shown that **ISTH0036** can lead to a reduction in central retinal thickness and, in some cases, an improvement or stabilization of best-corrected visual acuity.[2][3] A key finding in nAMD patients with fibrosis was a significant



reduction in the volume of hyperreflective material, a marker for fibrosis, which supports the anti-fibrotic mechanism of action of **ISTH0036**.[2]

| Clinical Trial Phase                                                      | Indication          | Key Pharmacodynamic-<br>Related Outcomes                                                                                                     |
|---------------------------------------------------------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1                                                                   | Open-Angle Glaucoma | Sustained lower intraocular pressure at higher doses                                                                                         |
| Phase 2                                                                   | nAMD and DME        | Reduction in central retinal thickness; Stabilization/improvement in visual acuity; Reduction in hyperreflective material (fibrosis) in nAMD |
| Table 3: Clinical Pharmacodynamic-Related Outcomes for ISTH0036[2][3] [5] |                     |                                                                                                                                              |

# Quantitative Data Summary Preclinical Ocular Tissue Distribution of ISTH0036 in Rabbits

Following a single intravitreal injection, ISTH0036 distributes to various posterior ocular tissues.

| Time Post-<br>Injection | Ciliary Body &<br>Iris (µg/g) | Retina &<br>Choroid (μg/g) | Optic Nerve<br>(μg/g) | Sclera (µg/g) |
|-------------------------|-------------------------------|----------------------------|-----------------------|---------------|
| 24 hours                | 114                           | 30-40                      | 30-40                 | 30-40         |
| Table 4: Peak           |                               |                            |                       |               |
| Concentrations          |                               |                            |                       |               |
| of ISTH0036 in          |                               |                            |                       |               |
| Rabbit Ocular           |                               |                            |                       |               |
| Tissues                 |                               |                            |                       |               |



High concentrations of **ISTH0036** were observed in these tissues for up to 56 days post-injection.

#### **Clinical Dosing in Phase 1 Trial (Glaucoma)**

Patients received a single intravitreal injection of ISTH0036 at various dose levels.

| Dose Level | Total Intravitreal Dose | Calculated Vitreous Humor<br>Concentration |
|------------|-------------------------|--------------------------------------------|
| 1          | 6.75 μg                 | ~0.3 μM                                    |
| 2          | 22.5 μg                 | ~1.0 µM                                    |
| 3          | 67.5 μg                 | ~3.0 µM                                    |
| 4          | 225 μg                  | ~10.0 µM                                   |

Table 5: ISTH0036 Dosing in Phase 1 Glaucoma Trial[5]

#### **Experimental Protocols**

Detailed, proprietary protocols for the assays used in the development of **ISTH0036** are not publicly available. However, based on the published literature, the following provides an overview of the key experimental methodologies employed.

#### Quantification of TGF-β2 mRNA (Branched DNA Assay)

The branched DNA (bDNA) assay is a hybridization-based method for the direct quantification of nucleic acids.

- Tissue/Cell Lysis: Ocular tissues or cultured cells are homogenized and lysed to release total RNA.
- Hybridization: The target TGF-β2 mRNA is captured by a set of specific capture probes immobilized on a solid surface (e.g., a microplate well). A second set of extender probes binds to the target mRNA at a different location.



- Signal Amplification: A pre-amplifier probe hybridizes to the extender probes. This is followed by the addition of multiple amplifier probes that bind to the pre-amplifier. Finally, a label probe conjugated to an enzyme (e.g., alkaline phosphatase) binds to the amplifier probes.
- Detection: A chemiluminescent substrate is added, and the light output, which is proportional to the amount of target TGF-β2 mRNA, is measured using a luminometer.

#### Quantification of TGF-β2 Protein (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay for quantifying protein levels.

- Sample Preparation: Vitreous humor or cell culture supernatant is collected.
- Coating: A capture antibody specific for TGF-β2 is coated onto the wells of a microplate.
- Incubation: The samples and standards containing known concentrations of TGF-β2 are added to the wells and incubated, allowing the TGF-β2 to bind to the capture antibody.
- Detection: A detection antibody, also specific for TGF-β2 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
- Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
- Measurement: The absorbance of the solution is measured using a spectrophotometer. The concentration of TGF-β2 in the samples is determined by comparison to the standard curve.

## Quantification of ISTH0036 in Ocular Tissues (Anion-Exchange HPLC)

High-performance liquid chromatography (HPLC) with anion exchange is a standard method for the quantification of oligonucleotides.

 Tissue Extraction: Ocular tissues are homogenized, and ISTH0036 is extracted from the tissue matrix.



- Chromatographic Separation: The extract is injected into an HPLC system equipped with an
  anion-exchange column. The negatively charged phosphate backbone of ISTH0036 interacts
  with the positively charged stationary phase of the column. A salt gradient is used to elute
  ISTH0036 from the column.
- Detection: The concentration of ISTH0036 is determined using a fluorescence or UV detector.

# Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: Mechanism of action of **ISTH0036** in inhibiting TGF-β2 production.

### **Experimental Workflow**







#### Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation of ISTH0036.

#### Conclusion

**ISTH0036** is a potent and selective antisense oligonucleotide that effectively downregulates TGF-β2, a key driver of pathology in several ocular diseases. Preclinical and clinical data have demonstrated its ability to engage its target in relevant ocular tissues, leading to a sustained pharmacodynamic effect. The observed anti-fibrotic and other beneficial clinical outcomes in patients with glaucoma, nAMD, and DME highlight the therapeutic potential of this targeted approach. Further clinical development will continue to elucidate the full potential of **ISTH0036** in treating these vision-threatening conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Vascular endothelial-specific loss of TGF-beta signaling as a model for choroidal neovascularization and central nervous system vascular inflammation [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DSpace [helda.helsinki.fi]
- To cite this document: BenchChem. [ISTH0036: A Technical Guide to Target Engagement and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#isth0036-target-engagement-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com